4-oxo-N-(pyridin-3-ylmethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Overview
Description
The compound “4-oxo-N-(pyridin-3-ylmethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a complex organic molecule. It contains several functional groups and rings, including a pyridine ring, a pyrroloquinoline ring, and a sulfonamide group. These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrroloquinoline ring, the introduction of the pyridin-3-ylmethyl group, and the attachment of the sulfonamide group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would likely have a rigid, planar structure due to the presence of the aromatic pyridine and pyrroloquinoline rings. The sulfonamide group could potentially form hydrogen bonds with other molecules .Scientific Research Applications
Synthesis and Biological Activities
Sulfonamide Hybrids
Sulfonamides, including compounds with structures similar to the one mentioned, are known for their wide range of pharmacological activities. They have been reported to possess antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. Recent advances have focused on designing and developing sulfonamide hybrids by combining sulfonamides with other organic compounds such as coumarin, indole, quinoline, and pyrazole, demonstrating significant biological activities (Ghomashi et al., 2022).
Synthesis of Pyrrolo-/Indolo[1,2-a]quinolines
A method has been developed for the synthesis of pyrrolo-/indolo[1,2-a]quinolines from gem-dibromovinyls and sulphonamides. This synthesis involves a two-step protocol to synthesize tri- and tetracyclic heterocycles, highlighting the versatility of sulfonamide compounds in creating complex heterocyclic structures with potential photophysical properties (Kiruthika et al., 2014).
Anti-inflammatory Applications
The sulfonamide and sulfonate derivatives of quinolines have been synthesized and evaluated for their anti-inflammatory potential. Some of these compounds have shown promising anti-inflammatory activity, indicating their potential as therapeutic agents (Bano et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
11-oxo-N-(pyridin-3-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-16-4-3-13-8-15(9-14-5-7-20(16)17(13)14)24(22,23)19-11-12-2-1-6-18-10-12/h1-2,6,8-10,19H,3-5,7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWWDBYVYBYOHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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